molecular formula C11H6BrNO B6199130 5-bromo-6-hydroxynaphthalene-2-carbonitrile CAS No. 1192026-57-5

5-bromo-6-hydroxynaphthalene-2-carbonitrile

Cat. No.: B6199130
CAS No.: 1192026-57-5
M. Wt: 248.1
InChI Key:
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Description

5-bromo-6-hydroxynaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H6BrNO It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 5-position, a hydroxyl group at the 6-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-hydroxynaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 6-hydroxynaphthalene-2-carbonitrile. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-hydroxynaphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 5-bromo-6-naphthaldehyde or 5-bromo-6-naphthoquinone.

    Reduction: Formation of 5-bromo-6-hydroxynaphthalene-2-amine.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

5-bromo-6-hydroxynaphthalene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-bromo-6-hydroxynaphthalene-2-carbonitrile exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-naphthol: Lacks the nitrile group, making it less versatile in certain synthetic applications.

    6-hydroxy-2-naphthonitrile:

    2-bromo-6-hydroxynaphthalene: The position of the bromine atom alters its chemical properties and reactivity.

Uniqueness

5-bromo-6-hydroxynaphthalene-2-carbonitrile is unique due to the combination of functional groups that confer distinct reactivity patterns and potential applications. The presence of both a bromine atom and a nitrile group allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry and various research fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-6-hydroxynaphthalene-2-carbonitrile involves the bromination of 6-hydroxynaphthalene-2-carbonitrile followed by purification and isolation of the desired product.", "Starting Materials": [ "6-hydroxynaphthalene-2-carbonitrile", "Bromine", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 6-hydroxynaphthalene-2-carbonitrile in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring.", "Step 3: Maintain the reaction mixture at room temperature for 24 hours.", "Step 4: Add sodium hydroxide solution to the reaction mixture to neutralize the excess acid.", "Step 5: Extract the product with water and isolate it by filtration and drying.", "Step 6: Purify the product by recrystallization from a suitable solvent." ] }

CAS No.

1192026-57-5

Molecular Formula

C11H6BrNO

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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